Ethyl 3-Aminocrotonate: A Comprehensive Technical Guide
Ethyl 3-Aminocrotonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-aminocrotonate is a pivotal intermediate in organic synthesis, prized for its versatile reactivity and foundational role in the construction of a multitude of heterocyclic compounds. This technical guide provides an in-depth examination of the fundamental properties, synthesis, and reactivity of ethyl 3-aminocrotonate. Detailed experimental protocols for its preparation and its application in the renowned Hantzsch pyridine (B92270) synthesis are presented. The document also consolidates key spectral data and safety information to serve as a comprehensive resource for laboratory and development settings.
Chemical and Physical Properties
Ethyl 3-aminocrotonate is a stable enamine that typically appears as a colorless to pale yellow liquid or a low-melting solid.[1][2] Its dual nucleophilic and electrophilic nature makes it a valuable synthon in synthetic chemistry.[3]
Table 1: Physicochemical Properties of Ethyl 3-Aminocrotonate
| Property | Value | References |
| Molecular Formula | C₆H₁₁NO₂ | [4] |
| Molecular Weight | 129.16 g/mol | [4] |
| CAS Number | 626-34-6 | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [3][5] |
| Melting Point | 33-35 °C | |
| Boiling Point | 210-215 °C | |
| Density | 1.022 g/mL at 25 °C | |
| Solubility | Soluble in water (26 g/L at 25°C). Soluble in organic solvents like methanol (B129727) and ethanol. | [6][7] |
| Flash Point | 97 °C | [6] |
Spectral Data
The structural identity of ethyl 3-aminocrotonate is confirmed through various spectroscopic techniques.
Table 2: Spectral Data of Ethyl 3-Aminocrotonate
| Technique | Data | References |
| ¹H NMR | (CDCl₃, 400 MHz), δ (ppm): 7.62 (br s, 2H, NH₂), 4.30 (s, 1H, =CH), 3.90 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.71 (s, 3H, CH₃), 1.06 (t, J = 7.1 Hz, 3H, OCH₂CH₃) | [8] |
| ¹³C NMR | (CDCl₃, 101 MHz), δ (ppm): 170.5 (C=O), 160.6 (C-NH₂), 83.7 (=CH), 58.6 (OCH₂CH₃), 22.2 (CH₃), 14.8 (OCH₂CH₃) | [8] |
| IR (Infrared) | Conforms to structure. Key peaks include N-H, C=C, and C=O stretching vibrations. | [5][9] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 129. | [1] |
Synthesis of Ethyl 3-Aminocrotonate
The most common and established method for the synthesis of ethyl 3-aminocrotonate is the condensation of ethyl acetoacetate (B1235776) with an ammonia (B1221849) source.[3] Both batch and continuous flow processes have been developed.
Experimental Protocol: Batch Synthesis from Ethyl Acetoacetate and Ammonium (B1175870) Acetate (B1210297)
This protocol is a widely used laboratory-scale synthesis.[10]
Materials:
-
Ethyl acetoacetate
-
Ammonium acetate
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
Equipment for thin-layer chromatography (TLC)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate in methanol.
-
Add a molar excess of ammonium acetate to the solution, typically in a 3:1 molar ratio of ammonium acetate to ethyl acetoacetate.[10]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after about 20 hours), remove the methanol under reduced pressure using a rotary evaporator.[10]
-
The resulting crude product can be purified by distillation or column chromatography to yield ethyl 3-aminocrotonate. A yield of approximately 92% can be expected under these conditions.[7][10]
Experimental Protocol: Continuous Flow Synthesis
Continuous flow reactors offer enhanced efficiency and safety for the production of ethyl 3-aminocrotonate.[8]
Apparatus:
-
Continuous flow reactor system (e.g., a tubular reactor)
-
Pumps for reagent delivery
-
T-mixer
-
Temperature controller
Procedure:
-
Set up the continuous flow reactor system. A simple setup can consist of a T-mixer and a tubular reactor (e.g., 1.58 mm outer diameter SS316 tubing, 1 meter in length).[8]
-
Pump solutions of ethyl acetoacetate and aqueous ammonia (25% solution) into the T-mixer at a controlled flow rate to achieve a desired molar ratio (e.g., 1:3).[8]
-
Maintain the reactor at a constant temperature (e.g., 50 °C).[8]
-
The residence time in the reactor should be optimized (e.g., 22 minutes).[8]
-
The product stream exiting the reactor is collected. At 50 °C with a 22-minute residence time, a yield of 94% has been reported.[8]
Caption: General workflow for the synthesis of ethyl 3-aminocrotonate.
Reactivity and Applications
Ethyl 3-aminocrotonate is a versatile building block, primarily due to its ambident nucleophilic character. The nitrogen atom and the α-carbon are both potential sites for electrophilic attack.[3] This reactivity is harnessed in the synthesis of a wide range of heterocyclic compounds, including pyridines, quinolines, pyrroles, and pyrazoles.[3]
The Hantzsch Pyridine Synthesis
A cornerstone application of ethyl 3-aminocrotonate is in the Hantzsch pyridine synthesis, a multi-component reaction that produces dihydropyridines.[3][11] These compounds are of significant pharmaceutical importance, with many acting as calcium channel blockers used in the treatment of cardiovascular diseases.[11][12]
4.1.1. Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine
This protocol provides a general method for the Hantzsch reaction using ethyl 3-aminocrotonate.[13]
Materials:
-
An aromatic aldehyde
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Ethyl 3-aminocrotonate
-
A suitable solvent (e.g., ethanol)
-
Optional catalyst (e.g., piperidine (B6355638) or p-toluenesulfonic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Equipment for TLC
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the aromatic aldehyde (1.0 mmol) and the β-ketoester (1.0 mmol) in the chosen solvent.[13]
-
Add ethyl 3-aminocrotonate (1.0 mmol) to the reaction mixture.[13]
-
If a catalyst is being used, add a catalytic amount (e.g., 1-2 drops of piperidine).[13]
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The dihydropyridine (B1217469) product often precipitates from the solution and can be isolated by filtration.
-
The crude product can be further purified by recrystallization.
Caption: A simplified representation of the Hantzsch pyridine synthesis.
Role in Drug Development
The significance of ethyl 3-aminocrotonate in drug development lies in its role as a precursor to dihydropyridine calcium channel blockers. These drugs, such as nifedipine, amlodipine, and felodipine, are widely used to treat hypertension and angina.[11] They function by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[12]
Caption: The role of ethyl 3-aminocrotonate in the synthesis of therapeutic agents.
Safety and Handling
Ethyl 3-aminocrotonate is classified as a hazardous substance and requires careful handling.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. |
References:[1]
Handling Precautions:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
Conclusion
Ethyl 3-aminocrotonate is a fundamentally important molecule in the toolkit of synthetic chemists. Its straightforward synthesis, coupled with its versatile reactivity, makes it an indispensable intermediate for the construction of a wide array of heterocyclic compounds, most notably the pharmaceutically significant dihydropyridines. This guide has provided a detailed overview of its core properties, synthesis, and applications, offering a valuable resource for professionals in research and drug development.
References
- 1. Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-aminocrotonate, 98.5% | Fisher Scientific [fishersci.ca]
- 3. Ethyl 3-aminocrotonate | 626-34-6 | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. Ethyl 3-aminocrotonate, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Ethyl 3-aminocrotonate, 98+% | Fisher Scientific [fishersci.ca]
- 7. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 8. ETHYL 3-AMINOCROTONATE synthesis - chemicalbook [chemicalbook.com]
- 9. Ethyl 3-aminocrotonate, 98.5% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
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